(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

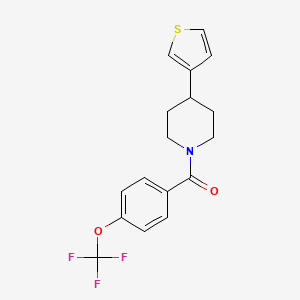

The compound "(4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone" features a methanone core bridging two aromatic moieties: a piperidin-1-yl group substituted at position 4 with a thiophen-3-yl ring and a 4-(trifluoromethoxy)phenyl group. This structure combines electron-rich (thiophene) and electron-deficient (trifluoromethoxy-substituted phenyl) components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

(4-thiophen-3-ylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2S/c18-17(19,20)23-15-3-1-13(2-4-15)16(22)21-8-5-12(6-9-21)14-7-10-24-11-14/h1-4,7,10-12H,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFCMGGBRMLCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-(piperidin-1-yl)benzaldehyde with thiophene derivatives under alkaline conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen exhibits moderate nucleophilicity, allowing for alkylation or acylation under controlled conditions. This reactivity is critical for synthesizing derivatives with modified pharmacological profiles:

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 12h | N-Methyl-piperidine derivative | 72 | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl-piperidine derivative | 68 |

These reactions preserve the trifluoromethoxy-phenyl and thiophene groups while modifying the piperidine’s electronic environment.

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position due to electron-donating effects from the sulfur atom:

| Reaction Type | Reagents/Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CHCl₃, 25°C, 2h | 5-Bromo-thiophene derivative | >95% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 5-Nitro-thiophene derivative | 88% |

The trifluoromethoxy group’s electron-withdrawing nature minimally impacts thiophene’s reactivity due to spatial separation.

Hydrolysis of the Methanone Bridge

The central methanone group (C=O) is susceptible to nucleophilic attack under acidic or basic conditions:

| Conditions | Reagents | Product | Mechanism | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux, 6h | Carboxylic acid derivative | Acyl-oxygen cleavage | |

| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 80°C, 4h | Carboxylate salt | Bimolecular nucleophilic substitution |

Hydrolysis products are intermediates for further functionalization, such as amide bond formation.

Cross-Coupling Reactions Involving the Trifluoromethoxy Group

The 4-(trifluoromethoxy)phenyl moiety participates in palladium-catalyzed cross-couplings, though its electron-deficient nature requires optimized conditions:

| Reaction Type | Catalysts/Ligands | Substrate | Product Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | Aryl boronic acids | 45–60 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Primary amines | 55 |

Lower yields compared to non-fluorinated analogs highlight steric and electronic challenges .

Radical Reactions at the Trifluoromethoxy Group

The C–O bond in the trifluoromethoxy group undergoes homolytic cleavage under UV irradiation, generating radicals for polymerization or functionalization:

| Initiator | Conditions | Application | Reference |

|---|---|---|---|

| AIBN (azobisisobutyronitrile) | Toluene, 70°C, 12h | Grafting onto polymer backbones | |

| UV light (254 nm) | CH₂Cl₂, RT, 3h | Synthesis of fluorinated dendrimers |

This reactivity is leveraged in materials science for creating fluorinated surfaces .

Oxidation and Reduction Pathways

-

Piperidine ring oxidation : Using mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives, enhancing water solubility.

-

Thiophene ring reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the thiophene to a tetrahydrothiophene, altering electronic properties.

Key Stability Considerations

The compound demonstrates:

Scientific Research Applications

Synthetic Routes

The synthesis of (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Piperidine Ring : Achieved through reductive amination.

- Introduction of the Thiophene Moiety : Accomplished via electrophilic substitution.

- Trifluoromethyl Group Introduction : Often involves halogenation techniques.

Industrial Production

In industrial settings, continuous flow reactors are used to ensure consistent quality and yield. Automated systems facilitate reagent addition and temperature control, enhancing efficiency and safety during production.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound acts as a ligand in receptor binding studies, potentially interacting with neurotransmitter receptors. Its biological activity has been linked to various mechanisms:

- Enzymatic Inhibition : The compound inhibits specific enzymes related to metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in type 2 diabetes and obesity.

- Anti-Cancer Activity : Preclinical studies show that it can induce apoptosis in cancer cell lines (e.g., MCF7), suggesting its potential as an anti-cancer agent.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | MCF7 | 25.72 ± 3.95 |

| Compound 2 | U87 | 45.2 ± 13.0 |

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties , including potential anti-inflammatory and analgesic effects. Its interactions with molecular targets can influence various biochemical pathways, leading to therapeutic applications.

Industrial Applications

In industry, this compound is utilized in developing advanced materials with specific electronic properties. Its unique chemical characteristics make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene and trifluoromethoxyphenyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Electronic Effects: The trifluoromethoxy group in the target compound introduces strong electron-withdrawing effects, similar to 4.11 and 4.13, but contrasts with the electron-donating methoxy groups in compounds like 16G () or Raloxifene impurity (). This impacts solubility and reactivity . Thiophene vs.

Synthetic Yields :

- Perfluorophenyl analogs (e.g., 4.11 , 4.12 ) exhibit moderate yields (65–70%) under hexafluorobenzene-mediated conditions, suggesting that steric and electronic factors influence reaction efficiency .

Spectroscopic Signatures :

- ¹⁹F NMR : The trifluoromethoxy group in the target compound is expected to resonate near δ -55 ppm, distinct from perfluoroaryl fluorine signals (δ -143 to -162 ppm in 4.11 ) .

- ¹H NMR : Aromatic protons in thiophene (δ ~7.5–8.0 ppm) differ from pyrimidine protons (δ ~8.75 ppm in compound 11 ) .

Biological Relevance: Piperidine/piperazine-containing methanones (e.g., MK37, ) are often explored for CNS targets due to their ability to cross the blood-brain barrier. The target compound’s trifluoromethoxy group may enhance metabolic stability compared to non-fluorinated analogs .

Data Tables

Table 1: Structural Comparison of Piperidinyl/Piperazinyl Methanones

| Compound | Piperidine/Piperazine Substituent | Aryl Group | Key Functional Group |

|---|---|---|---|

| Target Compound | Thiophen-3-yl | 4-(Trifluoromethoxy)phenyl | CF₃O |

| 4.11 | Perfluorophenyl | 4-(Trifluoromethoxy)phenyl | CF₃O, perfluoroaryl |

| 4.13 | Perfluorophenyl | 4-Bromophenyl | Br |

| MK37 | 4-(Trifluoromethyl)phenyl | Thiophen-2-yl | CF₃ |

| Raloxifene Impurity | 6-Methoxybenzo[b]thiophen-3-yl | 4-(Piperidin-1-ylethoxy)phenyl | Methoxy, piperidine |

Table 2: Physicochemical Properties

Biological Activity

The compound (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 367.43 g/mol. The structure features a thiophene ring and a trifluoromethoxy group, which are critical for its biological activity.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound inhibit specific enzymes linked to metabolic disorders. For instance, it has been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1 , which plays a role in the regulation of cortisol levels and is implicated in conditions such as type 2 diabetes and obesity .

2. Anti-Cancer Activity

In preclinical studies, this compound has demonstrated significant anti-cancer properties. For example, it was shown to induce apoptosis in MCF cell lines, suggesting its potential as an anti-cancer agent . The IC50 values for various derivatives indicate their potency against different cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | MCF7 | 25.72 ± 3.95 |

| Compound 2 | U87 | 45.2 ± 13.0 |

3. Neuroprotective Effects

Preliminary studies have also suggested that the compound may exhibit neuroprotective effects, particularly in models of neurodegeneration. It has been noted for its ability to protect dopaminergic neurons, which could have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize yield and purity. Notably, microwave-assisted procedures have been developed to enhance the efficiency of synthesizing related piperidine compounds .

Structure-Activity Relationship (SAR):

Research into SAR has revealed that modifications to the thiophene and trifluoromethoxy groups significantly influence biological activity. For instance, variations in the piperidine ring can lead to enhanced binding affinity for target receptors or increased inhibition of specific enzymes .

Case Studies

Several case studies have highlighted the compound's potential applications:

- Diabetes Management : In vivo studies demonstrated that compounds similar to this compound effectively reduced blood glucose levels in diabetic mice models.

- Cancer Treatment : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for various cancers, particularly those resistant to conventional treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(Thiophen-3-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, and what critical parameters influence yield?

- Methodology :

- Step 1 : Condensation of 4-(thiophen-3-yl)piperidine with 4-(trifluoromethoxy)benzoyl chloride under anhydrous conditions (e.g., dichloromethane or acetonitrile as solvents). Temperature control (0–5°C) minimizes side reactions .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol.

- Critical Parameters : Excess benzoyl chloride (1.2–1.5 equiv.), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride .

Q. How is the structural identity of this compound confirmed in research settings?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and trifluoromethoxy group (δ 4.3–4.5 ppm for CF₃O) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 396.1 (calculated for C₁₈H₁₇F₃NO₂S).

- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

- Solubility Profile :

- Polar solvents : Moderate solubility in DMSO or DMF; low in water (<0.1 mg/mL).

- Nonpolar solvents : Poor solubility in hexane or diethyl ether.

- Experimental Implications : Use DMSO stock solutions (10 mM) for biological assays. Centrifuge suspensions to remove undissolved particles .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation or reduction of this compound, and how do substituents influence reactivity?

- Oxidation :

- The thiophene ring undergoes electrophilic substitution (e.g., with mCPBA) to form sulfoxide/sulfone derivatives. Steric hindrance from the trifluoromethoxy group slows reactivity .

- Reduction :

- Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol. Competing piperidine ring hydrogenation is mitigated by using low pressure (1 atm) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methods :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to targets like serotonin receptors (5-HT₃/5-HT₆). The trifluoromethoxy group enhances hydrophobic interactions .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields). Validate with experimental IC₅₀ values .

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Root Causes :

- Assay Variability : Differences in cell lines (HEK293 vs. CHO) or incubation times (24 vs. 48 hours).

- Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact dose-response curves .

- Mitigation Strategies :

- Standardize protocols (e.g., MTT assay with 24-hour incubation).

- Validate purity via orthogonal methods (NMR, LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.